molecular formula C23H22N6O2S B2605659 Benzo[c][1,2,5]thiadiazol-5-yl(4-(6-(4-ethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 1207039-98-2

Benzo[c][1,2,5]thiadiazol-5-yl(4-(6-(4-ethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone

Cat. No. B2605659
CAS RN: 1207039-98-2
M. Wt: 446.53
InChI Key: YIABITHWQWNEMA-UHFFFAOYSA-N
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Description

Benzo[c][1,2,5]thiadiazol-5-yl(4-(6-(4-ethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C23H22N6O2S and its molecular weight is 446.53. The purity is usually 95%.
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Scientific Research Applications

Photovoltaics and Fluorescent Sensors

The BTZ motif has been extensively studied as an electron donor–acceptor (D–A) system . Initially investigated for photovoltaic applications and as fluorescent sensors, BTZ derivatives have shown promise due to their unique electronic properties. Researchers have explored their use in solar cells and as molecular probes for detecting specific analytes .

Visible-Light Organophotocatalysts

While BTZ compounds have been well-researched in other contexts, their potential as visible-light organophotocatalysts has not received in-depth study until recently. A library of 26 D–A compounds based on the BTZ group was synthesized and characterized. By systematically varying donor groups while keeping the BTZ acceptor group consistent, researchers modified the photocatalyst’s optoelectronic and photophysical properties. These photocatalysts were validated using a Minisci-type decarboxylative alkylation reaction under both batch and continuous flow conditions .

Drug Discovery and Design

Thiadiazole derivatives, including BTZ-based compounds, play a crucial role in molecular docking studies . These studies predict binding energies and interactions with biological targets, making them significant in drug discovery and design. The utilization of BTZ derivatives in this context underscores their potential as valuable tools for identifying novel therapeutic agents.

Cancer Photodynamic Therapy (PDT)

In the field of cancer imaging-guided photodynamic therapy (PDT), there is growing interest in developing dual-targeting photosensitizers with near-infrared (NIR) emission, efficient reactive oxygen species (ROS) generation, good phototoxicity, and biocompatibility. Recent research has explored a novel positively charged amphiphilic organic compound based on the DA-π-A structure , which includes the BTZ core. Such compounds hold promise for targeted cancer treatment using light activation .

Ternary Perovskite Solar Cells (PSCs)

Researchers have employed a simple small molecule called 4,7-bis(5-bromothiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole (BTF) as a second acceptor material in ternary perovskite solar cells (PSCs) . BTF enhances the efficiency of these solar cells, demonstrating the potential of BTZ-based compounds in renewable energy applications .

properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O2S/c1-2-31-18-6-3-16(4-7-18)19-9-10-22(25-24-19)28-11-13-29(14-12-28)23(30)17-5-8-20-21(15-17)27-32-26-20/h3-10,15H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIABITHWQWNEMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC5=NSN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[c][1,2,5]thiadiazol-5-yl(4-(6-(4-ethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone

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